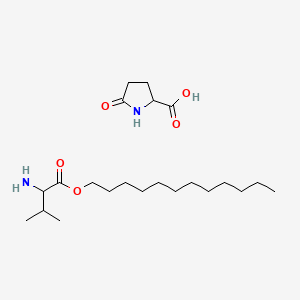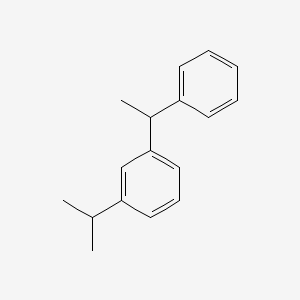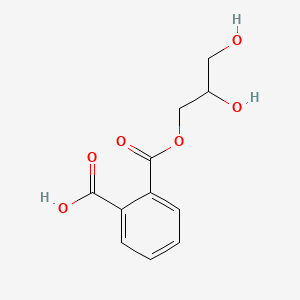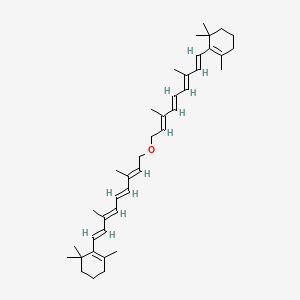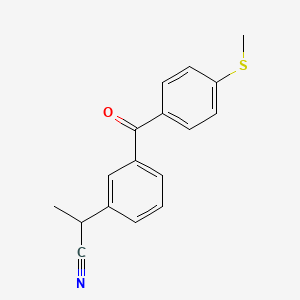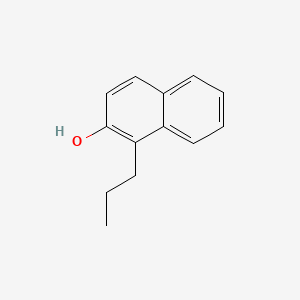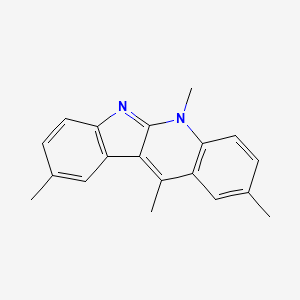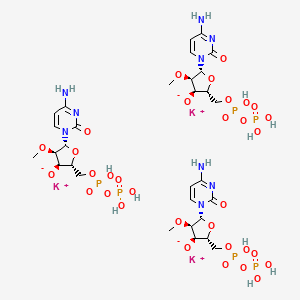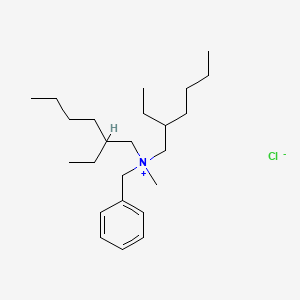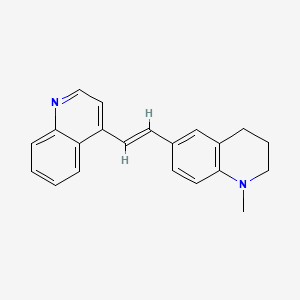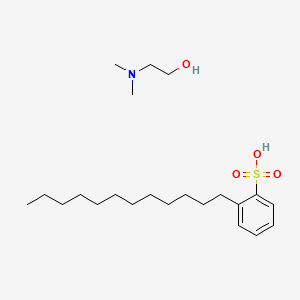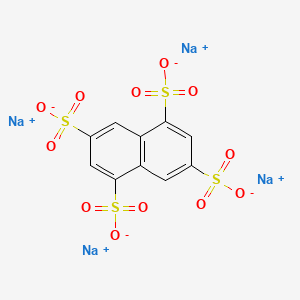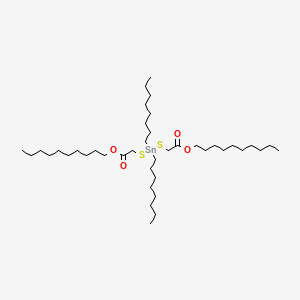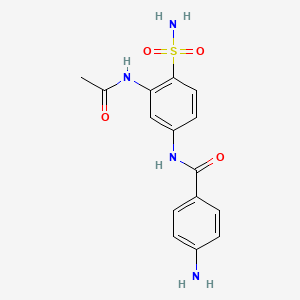
Einecs 307-131-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 307-131-5, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a variety of applications in different fields.
Preparation Methods
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water under high pressure and temperature. Another method involves the reaction of cyanamide with ammonia. Industrial production typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form melamine cyanurate.
Reduction: It can be reduced to form melamine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of resins, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with proteins and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the particular application and context.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups.
1,3,5-triazine-2,4,6-trisulfide: This compound has sulfur atoms instead of nitrogen atoms. The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific chemical structure and the presence of three amino groups, which give it distinct reactivity and applications.
Properties
CAS No. |
97552-79-9 |
|---|---|
Molecular Formula |
C19H41N3O10 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-nitroundecanedioic acid |
InChI |
InChI=1S/C11H19NO6.2C4H11NO2/c13-10(14)8-6-4-2-1-3-5-7-9(11(15)16)12(17)18;2*6-3-1-5-2-4-7/h9H,1-8H2,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
InChI Key |
VILMINYNXLWLKP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


